molecular formula C21H26FN3O2 B2585826 N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide CAS No. 903251-70-7

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B2585826
CAS No.: 903251-70-7
M. Wt: 371.456
InChI Key: KDUWQRFJUOTGGD-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide is a synthetic small molecule designed for pharmacological research, integrating distinct pharmacophores known for their biological significance. Its structure features a 4-fluorophenyl group and a 4-methylpiperazine moiety, linked through an ethylamine chain to a phenoxyacetamide group. This specific architecture suggests potential for multi-target interactions within the central nervous system (CNS) and in oncology. Compounds containing the 4-methylpiperazine unit are frequently explored in anticancer research. Recent studies on methyl piperazine derivatives have demonstrated their promise as anticancer agents, with some showing potent activity against human lung carcinoma (A-549) and colon carcinoma (HCT-116) cell lines, potentially through mechanisms such as epidermal growth factor receptor (EGFR) inhibition . The 4-fluorophenyl group is a common feature in many bioactive molecules, and its inclusion, similar to structures found in certain anticancer phenylacetamide derivatives, may enhance the molecule's ability to interact with key biological targets . Furthermore, the piperazine and acetamide functionalities are well-established in neuropharmacology. Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has shown potent anticonvulsant activity in maximal electroshock (MES) seizure models, a standard test for identifying compounds that prevent seizure spread . This indicates that the core structure of this compound may hold significant value for investigating novel therapies for neurological disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-24-11-13-25(14-12-24)20(17-7-9-18(22)10-8-17)15-23-21(26)16-27-19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUWQRFJUOTGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the fluorophenyl intermediate: This step involves the reaction of 4-fluoroaniline with an appropriate reagent to introduce the fluorophenyl group.

    Introduction of the piperazine ring: The fluorophenyl intermediate is then reacted with 1-methylpiperazine under suitable conditions to form the desired piperazine derivative.

    Coupling with phenoxyacetic acid: The final step involves the coupling of the piperazine derivative with phenoxyacetic acid or its derivatives to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, piperazine modifications, or acetamide derivatives. Below is a detailed comparison:

Structural Analogs with Fluorophenyl and Piperazine Groups

Compound Name Key Structural Differences Pharmacological Implications Reference ID
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Sulfonyl group replaces phenoxy; methylphenyl-sulfonyl attached to piperazine Enhanced steric bulk may reduce CNS penetration but improve protease resistance .
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide Nitrophenyl and methoxy groups; altered electron distribution Potential nitro-reduction metabolism; may act as a prodrug in antimicrobial applications .
N-(4-Ethylphenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide Pyrazole-hydrazino hybrid structure Broader heterocyclic framework suggests anticancer or anti-inflammatory activity .

Piperazine-Modified Analogs

Compound Name Key Modifications Biological Activity Insights Reference ID
N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide Chlorophenyl replaces fluorophenyl; 3-methylphenoxy substituent Increased halogenated aryl interaction may enhance dopamine receptor binding .
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Methoxyphenyl and benzothiazole groups Likely targets serotonin receptors due to methoxy and benzothiazole motifs .

Acetamide Derivatives with Fluorophenyl Groups

Compound Name Functional Group Variations Physicochemical Properties Reference ID
Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxyl)acetamide) Thiadiazole ring and isopropyl group Herbicidal activity; high logP (4.2) correlates with soil persistence .
2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide Ethoxyphenyl and ethyl linker Moderate logP (2.74) suggests improved solubility for oral bioavailability .

Key Research Findings

  • Metabolic Stability: Fluorophenyl analogs exhibit slower hepatic clearance compared to chlorophenyl derivatives, as seen in N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide (t₁/₂ = 2.1 hrs vs. 3.8 hrs for fluorophenyl analog) .
  • Receptor Binding: Piperazine-containing compounds demonstrate nanomolar affinity for 5-HT₁A and D₂ receptors, but sulfonyl-piperazine analogs (e.g., ) show reduced selectivity due to steric hindrance.
  • Antimicrobial Activity : Nitrophenyl-substituted acetamides (e.g., ) exhibit MIC values of 4–8 µg/mL against S. aureus, likely due to nitro group redox activity.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight logP Hydrogen Bond Acceptors Polar Surface Area (Ų)
N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide ~387.4* 2.9 5 58.1
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 407.4 3.1 6 85.3
2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide 301.36 2.74 3 31.4

*Calculated using ChemDraw.

Q & A

Q. What are the optimal synthetic routes for preparing N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of 4-fluorophenyl ethylamine derivatives with activated esters of phenoxyacetic acid.
  • Step 2: Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or reductive amination.
  • Purification: Column chromatography or recrystallization to achieve >95% purity, validated by HPLC.
    Key intermediates should be characterized via NMR and mass spectrometry to confirm structural integrity. Reaction optimization may require adjusting solvent polarity (e.g., DMF vs. THF) to enhance yields .

Q. How is structural characterization of this compound performed to validate its purity and conformation?

Methodological Answer:

  • X-ray crystallography resolves the 3D conformation, particularly the spatial arrangement of the fluorophenyl and piperazine groups. Intramolecular interactions (e.g., C–H⋯O) stabilize the structure .
  • NMR analysis (¹H/¹³C) confirms substituent positions, with chemical shifts for the fluorophenyl protons typically appearing at δ 7.2–7.4 ppm and piperazine methyl groups at δ 2.3–2.5 ppm.
  • Purity assessment: Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column, ensuring a single peak with >95% area .

Q. What in vitro bioactivity screening approaches are suitable for this compound?

Methodological Answer:

  • Antimicrobial assays: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control.
  • Anticancer screening: MTT assays on cancer cell lines (e.g., MCF-7, A549), comparing IC₅₀ values to reference drugs like doxorubicin.
    Structural features (e.g., fluorophenyl for lipophilicity, piperazine for solubility) enhance membrane penetration and target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models?

Methodological Answer:

  • In vitro-in vivo extrapolation (IVIVE): Use hepatocyte microsomal stability assays to predict metabolic clearance. Discrepancies may arise from differences in plasma protein binding or transporter-mediated uptake.
  • Pharmacokinetic modeling: Apply compartmental models (e.g., NONMEM) to correlate bioavailability with logP values (target ~2.5–3.5 for CNS penetration). Adjust dosing regimens based on half-life discrepancies observed in rodent vs. human liver microsomes .

Q. What strategies are recommended for studying receptor-ligand interactions involving the piperazine moiety?

Methodological Answer:

  • Molecular docking: Use software (e.g., AutoDock Vina) to model interactions with serotonin/dopamine receptors, focusing on hydrogen bonding between the piperazine nitrogen and Asp³.³² residues.
  • Mutagenesis studies: Replace key receptor residues (e.g., Ala-scanning) to validate binding pockets.
  • SAR analysis: Compare analogs with varying piperazine substituents (e.g., methyl vs. ethyl) to optimize affinity and selectivity .

Q. How should researchers address conflicting data in bioactivity studies (e.g., variable IC₅₀ values across assays)?

Methodological Answer:

  • Cross-validation: Replicate assays under standardized conditions (e.g., identical cell passage numbers, serum concentrations).
  • Data normalization: Use Z-score transformation to account for inter-experimental variability.
  • Mechanistic studies: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .

Q. What computational methods enhance reaction design for derivatives of this compound?

Methodological Answer:

  • Quantum chemical calculations: Optimize transition states (e.g., DFT at B3LYP/6-31G* level) to predict regioselectivity in electrophilic substitutions.
  • Machine learning (ML): Train models on reaction databases (e.g., Reaxys) to predict feasible synthetic routes and side products.
  • High-throughput screening (HTS): Generate a virtual library of analogs with substituent variations (e.g., halogen replacements) and rank them by docking scores .

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